molecular formula C20H23NO4 B5883206 ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate

ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5883206
M. Wt: 341.4 g/mol
InChI Key: UQZICRSBWLQHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, also known as TTA or A-922500, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis and lipid metabolism.

Mechanism of Action

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate acts as a selective agonist of GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. In addition, activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to promote the release of peptide YY (PYY) and reduce food intake, leading to weight loss.
Biochemical and Physiological Effects:
ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects in animal models and cell culture systems. These include:
- Increased insulin secretion and glucose-stimulated insulin secretion in pancreatic beta cells
- Increased GLP-1 and GIP secretion from intestinal L cells
- Inhibition of glucagon secretion from pancreatic alpha cells
- Reduction of food intake and body weight in animal models of obesity
- Improvement of lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels
- Anti-inflammatory effects in intestinal epithelial cells

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, including its high potency and selectivity for GPR119, its ability to stimulate insulin secretion and incretin hormone release, and its anti-inflammatory effects. However, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate also has some limitations, including its relatively short half-life in vivo and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, including:
- Development of more potent and selective GPR119 agonists for use in diabetes and metabolic disorders
- Investigation of the potential anti-inflammatory effects of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis
- Exploration of the potential role of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in regulating gut microbiota and its effects on metabolic health
- Investigation of the potential use of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in combination with other drugs for the treatment of diabetes and obesity
- Development of novel delivery systems for ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate to improve its pharmacokinetic properties and reduce toxicity.

Synthesis Methods

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate can be synthesized through a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with tert-butyldimethylsilyl chloride. The protected phenol is then converted to the corresponding 4-bromo derivative through a series of reactions, including nitration, reduction, and bromination. The 4-bromo derivative is then coupled with 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to give the desired product, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been studied extensively in the field of diabetes and metabolic disorders due to its ability to activate GPR119, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate stimulates insulin secretion and incretin hormone release, leading to improved glucose tolerance and insulin sensitivity. ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and type 2 diabetes. In addition, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has potential applications in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation and promote intestinal epithelial cell proliferation.

properties

IUPAC Name

ethyl 4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-5-24-20(23)16-6-8-17(9-7-16)21-19(22)12-25-18-11-13(2)10-14(3)15(18)4/h6-11H,5,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZICRSBWLQHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.